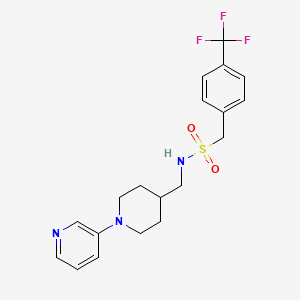
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22F3N3O2S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly referred to as compound 1, is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Compound 1 exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it acts as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Inhibition of Protein Kinases
Studies have shown that compound 1 inhibits the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is critical in regulating inflammatory responses and cell proliferation. Inhibition of p38 MAPK leads to reduced expression of pro-inflammatory cytokines and can suppress tumor growth in certain cancer models .
Biological Activity Data
The following table summarizes key biological activities associated with compound 1:
| Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| p38 MAPK Inhibition | < 100 nM | A549 (Lung cancer) | |
| Cytotoxicity | IC50 = 250 nM | MCF7 (Breast cancer) | |
| Anti-inflammatory Effects | IC50 = 150 nM | RAW264.7 (Macrophages) |
Case Study 1: Lung Cancer Model
In a study involving A549 lung cancer cells, compound 1 demonstrated significant cytotoxic effects with an IC50 value of less than 100 nM. The mechanism was attributed to the inhibition of p38 MAPK, leading to cell cycle arrest and apoptosis .
Case Study 2: Breast Cancer Treatment
Research involving MCF7 breast cancer cells indicated that compound 1 could reduce cell viability at an IC50 value of approximately 250 nM. This effect was linked to the downregulation of key survival pathways mediated by MAPK signaling .
Case Study 3: Inflammatory Response Modulation
In macrophage models (RAW264.7), compound 1 exhibited anti-inflammatory properties by inhibiting the production of TNF-alpha and IL-6, cytokines involved in inflammatory responses. The observed IC50 for this activity was around 150 nM .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)17-5-3-16(4-6-17)14-28(26,27)24-12-15-7-10-25(11-8-15)18-2-1-9-23-13-18/h1-6,9,13,15,24H,7-8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPIZMPXHWGPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














